SIRT6-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SIRT6-IN-1 is a novel SIRT6 inhibitor, reducing glycemia and improving oral glucose tolerance in unfed wild-type mice.

Applications De Recherche Scientifique

Processus liés au vieillissement

SIRT6-IN-1 joue un rôle important dans les processus liés au vieillissement {svg_1}. Il s'agit d'une enzyme dépendante du dinucléotide d'adénine et de nicotinamide + (NAD +) et d'une protéine de réponse au stress qui a suscité la curiosité de nombreux chercheurs dans différentes branches des sciences biomédicales {svg_2}.

Principales maladies humaines

This compound a des implications potentielles pour les principales maladies humaines, notamment le diabète, le cancer, les maladies neurodégénératives et les maladies cardiaques {svg_3}. Il est essentiel d'explorer le fonctionnement mécanistique de SIRT6, car les recherches futures pourraient détenir la clé de l'élaboration de stratégies impliquant SIRT6 qui pourraient avoir des implications significatives pour la santé humaine et développer de nouvelles options de traitement {svg_4}.

Réparation de l'ADN

This compound joue un rôle crucial dans différentes voies moléculaires liées à la réparation de l'ADN {svg_5}. Il est impliqué dans la signalisation des dommages à l'ADN et la réparation de l'ADN {svg_6}.

Tumeurogenèse

This compound est impliqué dans la tumorigénèse {svg_7} {svg_8}. Il a plusieurs fonctions différentes dans de multiples voies moléculaires liées à la tumorigénèse {svg_9}.

Glycolyse et gluconéogenèse

This compound est impliqué dans la glycolyse et la gluconéogenèse {svg_10} {svg_11}. Il joue un rôle crucial dans le métabolisme {svg_12}.

Neurodégénérescence

This compound est impliqué dans la neurodégénérescence {svg_13} {svg_14}. Il a une utilité potentielle dans les maladies neurodégénératives {svg_15}.

Réponses hypertrophiques cardiaques

This compound est impliqué dans les réponses hypertrophiques cardiaques {svg_16} {svg_17}. Il joue un rôle crucial dans ces réponses {svg_18}.

Détection d'anticorps

Les anticorps qui détectent SIRT6 peuvent être utilisés dans plusieurs applications scientifiques, notamment le Western Blot, l'immunocytochimie, l'immunohistochimie, l'immunoprécipitation et la cytométrie en flux {svg_19}.

Mécanisme D'action

Target of Action

The primary target of SIRT6-IN-1 is Sirtuin 6 (SIRT6) . SIRT6 is a member of the sirtuin family of proteins, which are NAD+ dependent deacetylases . SIRT6 is predominantly located in the nucleus and plays a crucial role in regulating numerous cellular processes including cellular stress, insulin resistance, inflammation, mitochondrial biogenesis, chromatin silencing, cell cycle regulation, transcription, and apoptosis .

Mode of Action

This compound interacts with its target, SIRT6, and modulates its activity. SIRT6 has multiple molecular functions, including DNA repair and heterochromatin regulation . SIRT6 recruits chromatin recombinant SNF2H to the DNA cleavage site and deacetylates histone H3K56ac, preventing genomic instability through chromatin remodeling and facilitating the repair of damaged sites .

Biochemical Pathways

This compound, through its action on SIRT6, influences several biochemical pathways. SIRT6 is involved in the processes of histone modification, DNA repair, cell cycle regulation, and apoptosis . It extensively participates in various physiological activities such as DNA repair, energy metabolism, oxidative stress, inflammation, and fibrosis . SIRT6 also regulates glycolipid metabolism through AMPKα-mTORC1 regulating SREBP1c in the liver and pancreas induced by overnutrition and starvation .

Result of Action

The action of this compound on SIRT6 results in a variety of molecular and cellular effects. SIRT6 reduces oxidative stress, inflammation, and renal fibrosis, which is of great importance in maintaining cellular homeostasis and delaying the chronic progression of kidney disease . It also regulates mitochondrial dynamics and mitochondrial biogenesis, induces G2/M cycle arrest, and plays an antioxidant role in nephrotoxicity .

Action Environment

Environmental factors such as diet and stress can influence the action of this compound. For instance, under starvation, nuclear respiratory factor 1 (NRF1) binds to the NRF1-binding site on the SIRT6 promoter and increases its transcription . This suggests that the efficacy and stability of this compound could be influenced by the metabolic state of the cell.

Analyse Biochimique

Biochemical Properties

SIRT6-IN-1 is a potent inhibitor of SIRT6 and SIRT2, with IC50 values of 106 μM and 114 μM, respectively . The compound increases H3K9 acetylation, enhances glucose uptake, and reduces TNF-α secretion in cells . This compound interacts with the enzymes SIRT6 and SIRT2 by binding to their active sites, thereby inhibiting their deacetylase activity. This inhibition leads to increased acetylation of histone proteins, which can affect gene expression and cellular metabolism.

Cellular Effects

This compound has been shown to influence various cellular processes. By inhibiting SIRT6 and SIRT2, the compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of H3K9 due to this compound treatment can lead to changes in chromatin structure and gene expression . Additionally, the compound’s ability to enhance glucose uptake suggests a role in metabolic regulation. This compound also reduces the secretion of TNF-α, a pro-inflammatory cytokine, indicating potential anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of SIRT6 and SIRT2, leading to the inhibition of their deacetylase activity. This inhibition results in increased acetylation of histone proteins, particularly H3K9 . The changes in histone acetylation can alter chromatin structure and gene expression, thereby affecting various cellular processes. Additionally, the inhibition of SIRT6 and SIRT2 by this compound can impact cellular metabolism and stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained increases in histone acetylation and changes in gene expression . The stability of the compound and its degradation products can also affect its efficacy and potential side effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit SIRT6 and SIRT2 activity, leading to increased histone acetylation and changes in gene expression . At higher doses, this compound can exhibit toxic or adverse effects, including potential impacts on cellular viability and function. It is important to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose uptake and inflammation. By inhibiting SIRT6 and SIRT2, the compound can enhance glucose uptake in cells, suggesting a role in metabolic regulation . Additionally, the reduction in TNF-α secretion indicates potential anti-inflammatory effects. The compound’s interactions with these metabolic pathways can influence overall cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its efficacy. The compound is likely transported into cells via specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on SIRT6 and SIRT2 . The localization and accumulation of the compound can influence its activity and function.

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with SIRT6 and SIRT2 to inhibit their deacetylase activity . The compound’s subcellular localization is influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The nuclear localization of this compound is essential for its ability to modulate histone acetylation and gene expression.

Propriétés

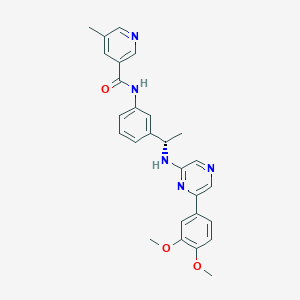

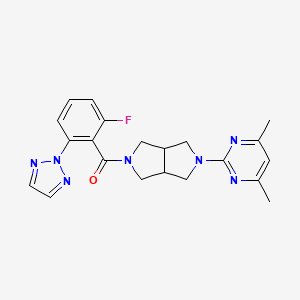

IUPAC Name |

2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5S/c24-18-16-10-15(7-8-17(16)21-19(25)22-18)29(26,27)23-12-3-5-13(6-4-12)28-14-2-1-9-20-11-14/h1-11,23H,(H2,21,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILPKOOBRBNEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214468-35-5 |

Source

|

| Record name | 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is there interest in studying Sirt6 and its activators?

A1: Sirt6 is a protein involved in various cellular processes, including DNA repair, metabolism, and inflammation. Research suggests that activating Sirt6 could have therapeutic benefits for age-related diseases like diabetes, osteoarthritis [, ], and potentially even cancer.

Q2: How could a compound like 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide be relevant to this research?

A2: While the specific activity of this compound is unknown, its structure could potentially allow it to interact with Sirt6. Researchers often screen large libraries of compounds to identify those that can activate or inhibit specific proteins like Sirt6. If this compound shows activity, it could be a starting point for developing new drugs.

Q3: What kind of research would be needed to determine if 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide interacts with Sirt6?

A3: Several studies would be needed:* In vitro binding assays: To see if the compound physically interacts with Sirt6.* Cellular assays: To determine if the compound influences Sirt6 activity in cells, such as its deacetylase activity [].* Animal studies: If promising results are obtained in vitro, the compound could be tested in animal models of diseases like diabetes or osteoarthritis [, ] to assess its effects on disease progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

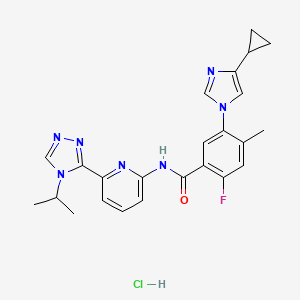

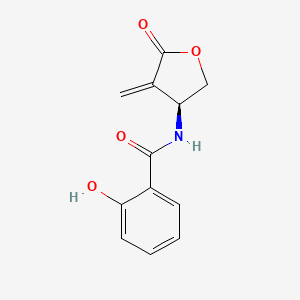

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)